![molecular formula C16H14F3NO2S B2961191 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034493-17-7](/img/structure/B2961191.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide” has a similar structure . It has a molecular formula of C17H16N2O3S2 and a molecular weight of 360.45 . Another related compound is “5-Acetyl-2-thiopheneboronic Acid” which has a molecular formula of C6H7BO3S and a molecular weight of 169.989 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide”, the SMILES string isCC(=O)c1ccc(CCNS(=O)(=O)c2cccc3cccnc23)s1
. For “5-Acetyl-2-thiopheneboronic Acid”, the SMILES string is B(C1=CC=C(S1)C(=O)C)(O)O
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and more. For “5-Acetyl-2-thiopheneboronic Acid”, the melting point is between 142°C to 148°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity in comparison to etoposide, a reference drug. These compounds were tested against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Anti-Inflammatory and Analgesic Properties
The synthesis of celecoxib derivatives by Küçükgüzel et al. (2013) led to the evaluation of their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, & T. Talele, 2013).
Antimicrobial Properties
Limban et al. (2011) synthesized and characterized a number of acylthioureas, which were tested for their interaction with bacterial cells. The study demonstrated the significant anti-pathogenic activity of these derivatives, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Antitubercular Activity
Nimbalkar et al. (2018) explored the synthesis of novel azetidinone derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study revealed promising activity with an IC50 value of less than 1 µg/mL for most compounds, suggesting their potential as a lead in the anti-tubercular drug discovery process (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018).
Novel Insecticidal Activity
Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique chemical structure, showing extremely strong insecticidal activity especially against lepidopterous pests. The compound's novel mode of action and safety for non-target organisms make it a suitable agent for integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, A. Seo, H. Kodama, K. Tsubata, S. Fujioka, H. Kodama, T. Hirooka, & T. Nishimatsu, 2005).
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(21)14-6-5-13(23-14)7-8-20-15(22)11-3-2-4-12(9-11)16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCHGQUBZFZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.